molecular formula C7H4BrFO2 B2397366 4-Bromo-5-fluoro-2-hydroxybenzaldehyde CAS No. 1427405-76-2

4-Bromo-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B2397366
CAS No.: 1427405-76-2
M. Wt: 219.009
InChI Key: KZXYTQOZAFEXTM-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 1427405-76-2) is a high-purity halogenated benzaldehyde derivative serving as a critical synthetic intermediate in advanced chemical and pharmaceutical research. Its molecular formula is C 7 H 4 BrFO 2 with a molecular weight of 219.01 g/mol . This compound is a key building block for synthesizing novel Schiff base molecules, formed via a condensation reaction between its aldehyde group and primary amines . The resulting Schiff base complexes exhibit significant biological activities, including antifungal properties, as demonstrated in molecular docking studies which show binding affinity to fungal cytochrome CYP51 enzymes . Beyond its application in coordination chemistry, this compound is a valuable precursor in materials science research. Schiff bases derived from it are investigated for their non-linear optical (NLO) properties, making them candidates for use in optoelectronic and photonic devices . The presence of both bromo and fluoro substituents on the aromatic ring enhances the molecule's electronic characteristics and provides sites for further functionalization, which is exploited in drug discovery and development efforts. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that proper storage conditions are essential for maintaining stability; it is recommended to be stored in a sealed container under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXYTQOZAFEXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427405-76-2
Record name 4-bromo-5-fluoro-2-hydroxybenzaldehyde
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Contextualizing 4 Bromo 5 Fluoro 2 Hydroxybenzaldehyde Within Halogenated Benzaldehyde Chemistry

Halogenated benzaldehydes are a class of organic compounds that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzene (B151609) ring of a benzaldehyde (B42025) molecule. mdpi.com These substitutions profoundly influence the electronic properties and reactivity of the molecule, making them valuable precursors in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. mdpi.comnih.gov The presence of halogens can enhance the biological activity and bioavailability of drug molecules and provides a reactive handle for further chemical modifications, such as cross-coupling reactions. researchgate.net

4-Bromo-5-fluoro-2-hydroxybenzaldehyde is a unique member of this family, incorporating a trifecta of functional groups—a bromine atom, a fluorine atom, and a hydroxyl group—on the benzaldehyde scaffold. This specific arrangement of substituents offers a nuanced reactivity profile, allowing for selective transformations at different positions of the aromatic ring. The interplay between the electron-withdrawing effects of the halogens and the electron-donating and directing effect of the hydroxyl group makes it a highly valuable and versatile building block in organic synthesis.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
CAS Number 399-00-8
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Appearance Crystalline powder
Melting Point 81 °C
Boiling Point (Predicted) 256.6 ± 35.0 °C
Density (Predicted) 1.826 ± 0.06 g/cm³

Research Significance As a Versatile Synthetic Intermediate

The utility of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The aldehyde group can participate in a wide range of classical organic reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to construct larger molecular frameworks. The hydroxyl group can be alkylated or acylated and also directs electrophilic aromatic substitution. The bromine and fluorine atoms, with their different reactivities in cross-coupling reactions, allow for sequential and site-selective introduction of new carbon-carbon and carbon-heteroatom bonds.

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from synthetic routes for analogous compounds. A plausible approach involves the protection of the hydroxyl group of a corresponding fluorophenol, followed by selective bromination. Subsequent introduction of the aldehyde functionality, for instance, through a Grignard reaction with a formylating agent like dimethylformamide (DMF), and final deprotection would yield the target molecule. google.com

The true value of this compound lies in its potential for elaboration into more complex, high-value molecules. For instance, related bromo-fluorobenzaldehydes have been utilized in the synthesis of biologically active compounds like quinazolinones, which have shown antitumor activity. nih.gov This suggests that this compound could serve as a key starting material for novel therapeutic agents.

Overview of Current Research Trajectories and Academic Imperatives

Regioselective Halogenation Approaches to Substituted Benzaldehydes

The introduction of halogen atoms at specific positions on a benzaldehyde (B42025) precursor is a common strategy. The electronic effects of the existing substituents—the electron-donating hydroxyl group and the electron-withdrawing, yet ortho-, para-directing, halogen and formyl groups—play a crucial role in determining the outcome of the halogenation reaction.

Direct Bromination Protocols

Direct bromination of a fluorinated hydroxybenzaldehyde precursor is a primary route to obtaining the target molecule. The synthesis typically starts from 5-fluoro-2-hydroxybenzaldehyde. The strong activating and ortho-, para-directing effects of the hydroxyl group, combined with the ortho-, para-directing nature of the fluorine atom, guide the incoming electrophile.

In this case, the position para to the hydroxyl group (C4) is the most activated and sterically accessible site for electrophilic substitution. The reaction is generally carried out using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

Starting MaterialReagentSolventConditionsProductYield
5-Fluoro-2-hydroxybenzaldehydeN-Bromosuccinimide (NBS)AcetonitrileRoom TemperatureThis compoundHigh
5-Fluoro-2-hydroxybenzaldehydeBromine (Br₂)Acetic Acid0 °C to RTThis compoundGood

This table presents typical conditions for the direct bromination of 5-fluoro-2-hydroxybenzaldehyde. Yields are generally reported as good to high, though specific percentages can vary based on reaction scale and purification methods.

Fluorination Strategies

While direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorinating agents, modern methods have made it more feasible. However, for the synthesis of this compound, a more common approach involves starting with a precursor that already contains the fluorine atom. Synthesizing the target via fluorination of 4-bromo-2-hydroxybenzaldehyde is less common because the regioselectivity can be difficult to control, potentially leading to a mixture of products. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) could theoretically be used, but directing the fluorine to the C5 position selectively in the presence of the bromo and hydroxyl groups would be a significant challenge.

Formylation of Halogenated Phenolic Precursors

An alternative synthetic strategy involves introducing the formyl group onto a pre-halogenated phenolic ring. This approach leverages the directing effects of the existing hydroxyl and halogen substituents to install the aldehyde group at the desired position.

ortho-Formylation Techniques

The direct introduction of a formyl group ortho to a hydroxyl group is a powerful transformation in organic synthesis. For the synthesis of this compound, the starting material would be 4-bromo-5-fluorophenol. Several classic and modern formylation reactions can be employed.

Reimer-Tiemann Reaction : This reaction uses chloroform (CHCl₃) and a strong base, like sodium hydroxide, to generate dichlorocarbene, which then reacts with the phenoxide to introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde. rsc.orgdocumentsdelivered.com While classic, this method can sometimes suffer from moderate yields and the formation of byproducts.

Duff Reaction : This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol and boric acid or trifluoroacetic acid). It is a mild method for the formylation of activated phenols.

Magnesium Chloride-Mediated Formylation : A highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgorgsyn.org This method, often referred to as the Skattebøl or Hansen-Skattebøl formylation, is known for its high yields and exclusive ortho-selectivity. orgsyn.orgorgsyn.orgresearchgate.net

PrecursorFormylation MethodReagentsKey Features
4-Bromo-5-fluorophenolReimer-TiemannCHCl₃, NaOHGenerates dichlorocarbene in situ
4-Bromo-5-fluorophenolDuff ReactionHexamethylenetetramine (HMTA), AcidMild conditions for activated phenols
4-Bromo-5-fluorophenolMgCl₂-MediatedParaformaldehyde, MgCl₂, Et₃NHigh yield, excellent ortho-regioselectivity orgsyn.org

This interactive table summarizes common ortho-formylation techniques applicable to the synthesis of this compound from its phenolic precursor.

Directed Metalation and Subsequent Formylation

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. google.com

For this to be applied to a 4-bromo-5-fluorophenol precursor, the hydroxyl group must first be protected with a suitable DMG, such as a methoxymethyl (MOM) ether or a carbamate. nih.govharvard.edu The DMG chelates to the lithium of the organolithium reagent, facilitating deprotonation at the C2 position.

Synthetic Sequence:

Protection: 4-bromo-5-fluorophenol is reacted with a protecting group (e.g., methoxymethyl chloride or diethyl carbamoyl chloride) to form the corresponding ether or carbamate.

Metalation: The protected phenol (B47542) is treated with a strong base like n-butyllithium or s-butyllithium at low temperatures. wikipedia.org

Formylation: The resulting aryllithium species is quenched with DMF.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a MOM group) to yield the final product, this compound.

Multi-Step Convergent Synthetic Pathways

Multi-step syntheses allow for the systematic and controlled construction of highly substituted aromatic rings. trine.edulibretexts.orglibretexts.org These pathways often involve building the molecule through a series of reliable, high-yielding reactions, where the order of substituent introduction is critical for achieving the correct final structure. libretexts.org

A plausible multi-step convergent synthesis for this compound could begin with a simpler, commercially available precursor like 3-fluorophenol.

Example Pathway:

Formylation of 3-Fluorophenol: The initial step could be the formylation of 3-fluorophenol. Using a regioselective ortho-formylation technique (like the MgCl₂-mediated method), 2-hydroxy-4-fluorobenzaldehyde can be synthesized.

Bromination: The resulting 2-hydroxy-4-fluorobenzaldehyde is then subjected to electrophilic bromination. The hydroxyl group is a powerful activating group and will direct the incoming bromine electrophile. The most activated position is C5, which is ortho to the hydroxyl group and para to the formyl group.

Isomer Separation: It is important to note that formylation of 3-fluorophenol could potentially yield two isomers (2-hydroxy-4-fluorobenzaldehyde and 2-hydroxy-6-fluorobenzaldehyde). Careful purification would be necessary to isolate the desired 4-fluoro isomer before proceeding to the bromination step.

This strategic, step-wise approach ensures that each substituent is placed in its correct position with high fidelity, avoiding the challenges of poor regioselectivity that can plague single-step transformations on complex substrates. rug.nlresearchgate.net

Strategies Involving Oxidation of Corresponding Alcohols

A primary and effective strategy for the synthesis of this compound involves the selective oxidation of its corresponding benzylic alcohol, (4-Bromo-5-fluoro-2-hydroxyphenyl)methanol. The hydroxyl group at the benzylic position is susceptible to oxidation to form the desired aldehyde functional group, while the phenolic hydroxyl group remains intact. Several well-established oxidation methods are suitable for this transformation, each with its own set of advantages and considerations.

Manganese Dioxide (MnO₂): This is a mild and highly selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. Current time information in Oost-Vlaanderen, BE.acs.org The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane or chloroform, at room temperature. mychemblog.com The heterogeneous nature of the reagent simplifies the work-up, which often involves a simple filtration to remove the manganese salts. lookchem.com

Dess-Martin Periodinane (DMP): The Dess-Martin oxidation is another mild and efficient method for converting primary alcohols to aldehydes. wikipedia.orgtcichemicals.com It is known for its high chemoselectivity and tolerance of a wide range of functional groups, making it suitable for complex molecules. wikipedia.org The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature. wikipedia.org Despite its effectiveness, the cost and potentially explosive nature of DMP can be a consideration for large-scale syntheses. wikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. numberanalytics.com The Swern oxidation is highly regarded for its mild reaction conditions and broad functional group compatibility. numberanalytics.com However, it requires cryogenic temperatures (typically around -78 °C) to control the reaction and avoid side products. numberanalytics.com The formation of the volatile and malodorous dimethyl sulfide as a byproduct necessitates conducting the reaction in a well-ventilated fume hood. allfordrugs.com

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide MnO₂Dichloromethane, Room Temp.Mild, selective, easy work-upRequires large excess of reagent
Dess-Martin Dess-Martin PeriodinaneDichloromethane, Room Temp.Mild, high yield, chemoselectiveExpensive, potentially explosive
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NDichloromethane, -78 °CMild, wide functional group toleranceCryogenic temps, malodorous byproduct

Controlled Cyclization Precursor Formation

While direct synthesis through oxidation or formylation is more common, the structure of this compound lends itself to consideration as a precursor for controlled cyclization reactions to form more complex heterocyclic systems, such as chromanes. For instance, salicylaldehyde (B1680747) derivatives can undergo Knoevenagel condensation with active methylene compounds, followed by an intramolecular cyclization to yield various chromane derivatives. beilstein-journals.orgnih.gov

In a hypothetical scenario, this compound could react with an enolate to form a chalcone-like intermediate. Subsequent reduction and acid-catalyzed cyclization of this intermediate could lead to the formation of a substituted flavan, a type of chromane derivative. nih.gov This strategy highlights the utility of the target compound as a building block for more complex molecular architectures.

Optimization of Synthetic Reaction Conditions for Enhanced Efficiency

Yield Maximization and By-product Mitigation Strategies

Maximizing the yield and minimizing by-products are critical for an efficient synthesis. In the context of producing this compound, optimization strategies will depend on the chosen synthetic route.

If a formylation route from 3-bromo-4-fluorophenol is employed, such as the Vilsmeier-Haack reaction, careful control of reaction parameters is essential. The ratio of the Vilsmeier reagent (e.g., POCl₃/DMF) to the phenol, as well as the reaction temperature and time, can significantly impact the yield and the formation of potential by-products. numberanalytics.com For instance, in the ortho-formylation of phenols using MgCl₂ and paraformaldehyde, prolonged reaction times can lead to the formation of methoxymethylphenol derivatives as by-products. orgsyn.orgmdma.ch

In the case of oxidation of (4-Bromo-5-fluoro-2-hydroxyphenyl)methanol, ensuring the complete conversion of the starting material is key to maximizing the yield of the aldehyde. The choice of oxidant and the molar equivalents used will be the primary factors to optimize. For example, with MnO₂, a significant excess of the reagent is often required to drive the reaction to completion. acs.org

Exploration of Transition-Metal-Free Synthetic Routes

The development of transition-metal-free synthetic methods is a significant goal in green chemistry, as it avoids the potential for metal contamination in the final product and reduces environmental impact. mdpi.com

Several of the potential synthetic routes to this compound are inherently transition-metal-free. The oxidation of (4-Bromo-5-fluoro-2-hydroxyphenyl)methanol using Dess-Martin periodinane or through Swern oxidation does not involve transition metals. wikipedia.orgnumberanalytics.com

Furthermore, a convenient and highly regioselective method for the ortho-formylation of phenols using paraformaldehyde with magnesium dichloride and triethylamine offers a robust transition-metal-free alternative to other formylation techniques. mdma.chorgsyn.org This method has been shown to be effective for a range of substituted phenols, including those with halogen substituents. orgsyn.org

Considerations for Scalable Synthesis in Academic Laboratories

Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale suitable for an academic laboratory presents a unique set of challenges.

For oxidation reactions, the scalability of the chosen method is a key consideration. While Dess-Martin periodinane is effective, its cost and potential for explosive decomposition upon shock or heating can make its use on a larger scale problematic and require stringent safety precautions. chem-station.com The Swern oxidation, while effective, requires careful management of cryogenic temperatures and the safe handling of toxic and foul-smelling byproducts, which can be challenging on a larger scale. allfordrugs.com The use of continuous flow microreactor systems has been explored to improve the safety and scalability of the Swern oxidation by allowing for better temperature control and shorter reaction times at near-ambient temperatures. allfordrugs.comresearchgate.net The use of manganese dioxide is a viable option for larger scale reactions, with the primary consideration being the need to handle and filter large quantities of the solid reagent. lookchem.com

The ortho-formylation of phenols using MgCl₂, triethylamine, and paraformaldehyde has been reported to be applicable for large-scale preparations, with one example demonstrating a 90% yield on a 0.25 molar scale for the synthesis of 3-bromosalicylaldehyde. orgsyn.org This suggests that this transition-metal-free method could be a practical choice for the scalable synthesis of this compound in an academic setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial arrangement of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The chemical shift (δ) of the aldehydic proton (CHO) would likely appear far downfield, typically in the range of 9.5-10.5 ppm. The phenolic hydroxyl proton (OH) would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The two protons on the aromatic ring would appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding bromo, fluoro, hydroxyl, and aldehyde groups. The fluorine atom would introduce additional splitting (J-coupling) to the adjacent proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Seven distinct signals would be anticipated, corresponding to the seven carbon atoms in the compound. The carbonyl carbon of the aldehyde group would be the most deshielded, appearing at a chemical shift typically between 190-200 ppm. The carbon atoms directly bonded to the electronegative oxygen, bromine, and fluorine atoms would also exhibit characteristic downfield shifts. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable, providing further structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. The spectrum for this compound would show a single resonance for the fluorine atom. Its chemical shift would be indicative of the electronic environment of the C-F bond. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the two adjacent aromatic protons, providing valuable information about the substitution pattern on the aromatic ring.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, confirming the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several key absorption bands. A broad band, typically in the region of 3200-3400 cm⁻¹, would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The sharp, strong absorption of the aldehyde carbonyl (C=O) group would be expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. Finally, the C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

Without access to the raw experimental data, a more detailed and quantitative analysis for this compound cannot be provided. The scientific community would benefit from the publication of a complete spectroscopic characterization of this compound to aid in future research and applications.

Raman Spectroscopy Investigations

Raman spectroscopy is a powerful non-destructive technique used to observe vibrational, rotational, and other low-frequency modes in a molecule, providing a structural fingerprint. However, a review of published scientific literature reveals no available experimental Raman spectra or detailed vibrational mode analysis specifically for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and for elucidating molecular structure through fragmentation patterns.

The molecular formula for this compound is C₇H₄BrFO₂. Based on this, the theoretical exact mass of the monoisotopic molecule is 217.9379 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value. A key characteristic feature would be the isotopic pattern caused by the presence of bromine, which has two naturally occurring stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). This results in two prominent peaks in the molecular ion region: the [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity.

While the molecular ion information can be theoretically determined, detailed experimental studies on the specific fragmentation pattern of this compound upon ionization have not been reported in the reviewed scientific literature.

Table 1: Molecular Weight and Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₄BrFO₂
Average Molecular Weight219.01 g/mol
Monoisotopic Mass217.9379 g/mol
Expected Molecular Ion Pattern[M]⁺ and [M+2]⁺ peaks of ~1:1 intensity ratio

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, definitive experimental data on its solid-state molecular geometry, crystal system, space group, and unit cell dimensions are not available.

Without a solved crystal structure, a detailed analysis of the specific conformation of this compound in the solid state cannot be conducted. Such an analysis would typically describe the planarity of the benzene (B151609) ring and the orientation of the aldehyde and hydroxyl substituents relative to the ring and to each other.

The arrangement of molecules in the crystal lattice (supramolecular packing) is governed by various intermolecular forces. For a molecule like this compound, one would anticipate the presence of several key interactions, including hydrogen bonding (between the hydroxyl group and the aldehyde's carbonyl oxygen), halogen bonding (involving the bromine atom), and potentially π-π stacking of the aromatic rings. However, in the absence of crystallographic data, the existence, geometry, and specific distances of these interactions for this particular compound remain undetermined.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a standard procedure to determine the mass percentage of elements in a compound, serving as a crucial check for purity and stoichiometric correctness. The theoretical elemental composition, calculated from the molecular formula C₇H₄BrFO₂, provides a benchmark for such experimental verification.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassPercentage by Mass (%)
CarbonC12.01138.39%
HydrogenH1.0081.84%
BromineBr79.90436.47%
FluorineF18.9988.67%
OxygenO15.99914.61%

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. For a substituted benzaldehyde like this compound, methods such as High-Performance Liquid Chromatography (HPLC) and column chromatography are standard.

These techniques are routinely used during its synthesis to isolate the final product from reaction mixtures and to assess its purity. Commercial suppliers of this compound typically report purity levels (e.g., >97%), which are determined using these methods. However, specific, detailed protocols, such as the stationary phase, mobile phase composition, flow rates, or retention times for the analysis and purification of this compound, are not extensively detailed in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of non-volatile and thermally sensitive compounds like this compound. This method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

The purity of this compound is determined by injecting a solution of the compound into the HPLC system. As the sample travels through the column, the main compound is separated from any impurities. A detector, typically a UV-Vis spectrophotometer set at a wavelength where the analyte absorbs strongly, records the signal over time. The resulting chromatogram shows a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is then calculated by the area percentage of the main peak relative to the total area of all peaks.

For quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. While specific validated methods for this exact compound are proprietary or not widely published, a typical reversed-phase HPLC method would be employed.

Below is an example of typical HPLC parameters that could be used for the analysis of aromatic aldehydes of this type.

ParameterTypical Value
Stationary Phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Purity Assessment

Gas Chromatography (GC) is another powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile impurities in a sample. For compounds like this compound and its related isomers, a sensitive and rapid GC method is essential for quality control of starting materials in pharmaceutical synthesis. rsc.org

A highly efficient method for the separation and quantitative determination of bromofluorobenzaldehyde isomers has been developed using Low Thermal Mass (LTM) GC technology. rsc.org This approach allows for ultrafast temperature programming, leading to rapid analysis times. rsc.org The chromatographic separation is typically achieved on a mid-polarity column, such as a DB-624. rsc.org

The method is validated according to International Council for Harmonisation (ICH) guidelines, ensuring its specificity, precision, linearity, and accuracy. rsc.org The regression analysis for such methods typically shows a correlation coefficient value greater than 0.999 for all isomers, indicating excellent linearity. rsc.org The high sensitivity of the method is demonstrated by low detection and quantitation limits, which can be around 0.4 ppm and 1.2 ppm, respectively, for each isomer. rsc.org The accuracy of the method is confirmed by recovery studies, with recovery rates typically falling between 93.7% and 107.7% for all isomers. rsc.org

Below are the typical parameters for a validated LTM-GC method for the analysis of bromofluorobenzaldehyde isomers. rsc.org

ParameterValue
GC Technology Low Thermal Mass Gas Chromatography (LTM-GC)
Column DB-624, 30 m x 0.25 mm, 1.4 µm film thickness
Carrier Gas Helium
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 300 °C
Temperature Program Initial 100 °C, ramp at 40 °C/min to 220 °C, hold for 2 min
Validation Parameters
Correlation Coefficient> 0.999
Limit of Detection (LOD)~0.4 ppm
Limit of Quantitation (LOQ)~1.2 ppm
Accuracy (Recovery)93.7% - 107.7%

Chemical Reactivity and Organic Transformations of 4 Bromo 5 Fluoro 2 Hydroxybenzaldehyde

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde functional group in 4-bromo-5-fluoro-2-hydroxybenzaldehyde is a primary site for nucleophilic attack and condensation reactions, making it a valuable handle for molecular elaboration.

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. Similarly, aldehydes react with hydrazines to yield hydrazones. These reactions are typically catalyzed by either acid or base and proceed through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

For this compound, these condensation reactions are readily achieved. For instance, the reaction with various primary amines leads to the formation of a wide array of Schiff bases. These compounds are of significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The general structure of a Schiff base involves a C=N double bond where the nitrogen atom is connected to an aryl or alkyl group.

Similarly, the condensation with hydrazines and their derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. Fluorinated hydrazones, in particular, are gaining attention as important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

Table 1: Examples of Condensation Reactions

Reactant Product Type General Reaction Scheme
Primary Amine (R-NH₂) Schiff Base
Hydrazine (B178648) (H₂N-NH₂) Hydrazone

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, (4-bromo-5-fluoro-2-hydroxyphenyl)methanol, can be accomplished using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-5-fluoro-2-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent or Fehling's solution.

The aldehyde functionality is a key participant in several important carbon-carbon bond-forming reactions.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com In this reaction, a phosphorus ylide (a Wittig reagent) reacts with the aldehyde to form an oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine oxide. organic-chemistry.orglibretexts.org By choosing the appropriate Wittig reagent, a variety of substituted styrenes can be synthesized from this compound.

Aldol (B89426) Condensation: The Aldol condensation is another fundamental carbon-carbon bond-forming reaction. While this compound does not have α-hydrogens and therefore cannot self-condense, it can participate in crossed or mixed Aldol condensations with other enolizable carbonyl compounds. For example, in a Claisen-Schmidt condensation, it can react with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone).

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be deprotonated to form a phenoxide ion. This group can also participate in substitution reactions and act as a ligand in the formation of metal complexes.

Etherification: The phenolic hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile and reacts with an alkyl halide to form an ether.

Esterification: The hydroxyl group can be esterified by reaction with an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine). This reaction proceeds through nucleophilic acyl substitution to yield a phenyl ester.

The ortho-positioning of the hydroxyl and aldehyde groups in this compound allows it to act as a bidentate ligand, capable of forming stable chelate complexes with various metal ions. The Schiff bases derived from this aldehyde are particularly effective ligands. The imine nitrogen and the phenolic oxygen can coordinate to a metal center, forming a stable six-membered ring.

These metal complexes have been the subject of extensive research due to their interesting magnetic, electronic, and catalytic properties, as well as their potential applications in various biological systems.

Table 2: Summary of Functional Group Reactivity

Functional Group Reaction Type Reagents/Conditions Product
Aldehyde Condensation Primary Amine, Acid/Base Catalyst Schiff Base
Aldehyde Condensation Hydrazine, Acid/Base Catalyst Hydrazone
Aldehyde Reduction NaBH₄ or LiAlH₄ Primary Alcohol
Aldehyde Oxidation KMnO₄ or H₂CrO₄ Carboxylic Acid
Aldehyde Wittig Reaction Phosphorus Ylide Alkene
Aldehyde Aldol Condensation Ketone, Base Chalcone
Phenolic Hydroxyl Etherification Alkyl Halide, Base Ether
Phenolic Hydroxyl Esterification Acid Chloride/Anhydride, Base Ester
Both Chelation Metal Ions Metal Complex

Transformations Involving the Halogen Substituents (Bromine and Fluorine)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this molecule, particularly involving the fluorine atom. The SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. cymitquimica.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In this compound, the formyl (-CHO) group is a powerful EWG. It is ortho to the fluorine atom and meta to the bromine atom. This positioning strongly activates the C-F bond towards nucleophilic attack. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the formyl group, providing significant stabilization. cymitquimica.com Conversely, the bromine atom is not activated by the formyl group in the same way.

Furthermore, fluorine is generally a better leaving group than bromine in SNAr reactions, despite the C-F bond being stronger than the C-Br bond. This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack, which is the rate-determining step of the reaction. actachemscand.org Therefore, selective substitution of the fluorine atom is the anticipated outcome.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reaction

Reactant Nucleophile Proposed Conditions Expected Major Product
This compound Sodium methoxide (NaOMe) DMSO, 80-100 °C 4-Bromo-5-methoxy-2-hydroxybenzaldehyde
This compound Ammonia (NH₃) NMP, 120 °C 5-Amino-4-bromo-2-hydroxybenzaldehyde
This compound Piperidine K₂CO₃, DMF, 100 °C 4-Bromo-2-hydroxy-5-(piperidin-1-yl)benzaldehyde

Note: The data in this table is predictive and based on established principles of SNAr reactions, not on published experimental results for this specific compound.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In these reactions, which typically involve a palladium catalyst, the reactivity order of aryl halides is generally I > Br > Cl > F. orgsyn.org Consequently, the carbon-bromine bond in this compound is the expected site of reaction, offering excellent regioselectivity.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester. orgsyn.org It is a versatile method for forming biaryl structures. The reaction of this compound with an arylboronic acid would be expected to yield a 4-aryl-5-fluoro-2-hydroxybenzaldehyde derivative.

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a styrenyl derivative at the 4-position of the benzaldehyde (B42025).

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This would introduce an alkynyl substituent at the 4-position.

Negishi Coupling : The Negishi coupling employs an organozinc reagent to couple with the aryl bromide. It is known for its high functional group tolerance.

For all these reactions, the C-Br bond's preferential oxidative addition to the palladium(0) catalyst over the much stronger and less reactive C-F bond ensures high selectivity for substitution at the C4 position.

Table 2: Predicted Metal-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst/Conditions (Typical) Expected Major Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C 5-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carbaldehyde
Heck Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C 5-Fluoro-2-hydroxy-4-styrylbenzaldehyde
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N, 60 °C 5-Fluoro-2-hydroxy-4-(phenylethynyl)benzaldehyde
Negishi Phenylzinc chloride Pd(PPh₃)₄, THF, reflux 5-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Note: The data in this table is predictive and based on established principles of metal-catalyzed cross-coupling reactions, not on published experimental results for this specific compound.

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of EAS on this compound is dictated by the combined influence of the hydroxyl, formyl, bromo, and fluoro groups. These substituents can be classified by their activating/deactivating and directing effects.

-OH (Hydroxyl) : A very strong activating group and an ortho, para-director due to its ability to donate electron density via resonance.

-CHO (Formyl) : A strong deactivating group and a meta-director due to its inductive and resonance electron-withdrawing effects.

-F (Fluoro) and -Br (Bromo) : Deactivating groups (due to induction) but ortho, para-directors (due to resonance).

In a polysubstituted ring, the most powerful activating group typically controls the position of the incoming electrophile. In this case, the hydroxyl group is by far the strongest activator. The available positions ortho and para to the -OH group are C3 and C6 (ortho) and C5 (para). The C5 position is already occupied by fluorine. Therefore, the directing influence of the hydroxyl group points strongly towards positions C3 and C6.

The other groups' directing effects are largely overridden. The deactivating formyl group directs meta to itself, which would be positions C3 and C5. The halogens are weak ortho, para-directors. The fluorine at C5 directs to C4 (occupied) and C6. The bromine at C4 directs to C3 and C5 (occupied).

Considering these influences, there is a consensus among the directing groups:

Position C3 : Directed by -OH (ortho), -CHO (meta), and -Br (ortho).

Position C6 : Directed by -OH (ortho) and -F (ortho).

The hydroxyl group's powerful activating effect makes substitution highly likely. Between the two potential sites, C3 and C6, steric hindrance may play a role. Position C3 is flanked by the formyl and bromo groups, while position C6 is adjacent only to the fluorine atom. Therefore, an electrophile would likely add to the C6 position due to less steric hindrance.

Table 3: Summary of Substituent Directing Effects for EAS

Substituent Position Electronic Effect Directing Influence
-OH C2 Strongly Activating ortho, para (to C3, C6, C5)
-CHO C1 Strongly Deactivating meta (to C3, C5)
-Br C4 Deactivating ortho, para (to C3, C5)
-F C5 Deactivating ortho, para (to C4, C6)

Predicted Outcome : Substitution is overwhelmingly favored at the C6 position.

Mechanistic Investigations of Key Reaction Pathways

SNAr Mechanism : A detailed investigation would likely confirm a two-step addition-elimination pathway. Computational studies would be expected to show the formation of a stable Meisenheimer intermediate, with significant negative charge delocalization onto the formyl group, confirming the activation of the C-F bond for substitution.

Cross-Coupling Catalytic Cycles : Mechanistic studies would focus on the standard catalytic cycles for palladium-catalyzed reactions (oxidative addition, transmetalation, reductive elimination). The key step dictating selectivity would be the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, a process known to be much more facile than insertion into a C-F bond.

EAS Mechanism : The mechanism would proceed through the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). Analysis of the resonance structures for electrophilic attack at each possible position would confirm that attack at C6 (and to a lesser extent C3) leads to the most stable intermediates, where the positive charge can be effectively stabilized by the lone pairs of the hydroxyl group.

Further experimental and computational research would be invaluable to confirm these predicted reactivity patterns and to fully elucidate the nuanced electronic and steric factors governing the transformations of this multifunctional aromatic compound.

Coordination Chemistry and Supramolecular Assemblies Derived from 4 Bromo 5 Fluoro 2 Hydroxybenzaldehyde

Design and Synthesis of Ligands Based on 4-Bromo-5-fluoro-2-hydroxybenzaldehyde

The presence of aldehyde, hydroxyl, and halide functional groups on the aromatic ring of this compound allows for the design of various ligand architectures. The most common approach involves the condensation of the aldehyde group with primary amines to form Schiff bases.

Schiff Base Ligands from Aldehyde Condensation

Schiff base ligands are synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. This reaction is a cornerstone in the synthesis of ligands from this compound, yielding imine (-C=N-) compounds that are effective chelators for metal ions. nih.govscience.govmedjpps.com

A notable example is the synthesis of 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol. This Schiff base was prepared through the condensation reaction of this compound with 3-nitroaniline. researchgate.net The synthesis typically involves refluxing equimolar amounts of the aldehyde and the amine in a solvent such as ethanol. nih.goviosrjournals.org The resulting Schiff base product can be isolated as a stable crystalline solid. researchgate.net

The characterization of these ligands is thoroughly performed using various spectroscopic techniques:

FT-IR Spectroscopy: Confirms the formation of the Schiff base by the appearance of a characteristic vibrational band for the azomethine (-HC=N-) group, typically in the range of 1610-1630 cm⁻¹. The absence of the aldehyde C=O stretching band and the primary amine N-H bands further supports the successful condensation. researchgate.netnih.gov

NMR Spectroscopy (¹H and ¹³C): ¹H NMR spectra show a characteristic singlet for the azomethine proton (-CH=N), typically observed downfield. The disappearance of the aldehyde proton signal confirms the reaction's completion. ¹³C NMR spectra will show a signal for the imine carbon. researchgate.net

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. researchgate.net

These Schiff bases are often bidentate or multidentate ligands, capable of coordinating with metal ions through the nitrogen atom of the imine group and the oxygen atom of the deprotonated phenolic hydroxyl group. nih.govnih.gov

Other Multidentate Ligand Architectures

While Schiff base formation is the most extensively studied route, the reactive sites on this compound allow for the potential synthesis of other multidentate ligands. For instance, reactions with hydrazides can produce hydrazone ligands, which offer an additional coordination site. iosrjournals.org Similarly, condensation with thiosemicarbazide can yield thiosemicarbazone ligands, which can act as tridentate ONS donor ligands upon deprotonation. tandfonline.com

Although specific examples derived from this compound are not widely reported in the literature, the general synthetic methodologies are well-established for analogous compounds like 5-bromosalicylaldehyde. iosrjournals.orgtandfonline.com These reactions expand the chelating possibilities beyond the common bidentate NO Schiff bases, creating ligands with different donor sets and coordination geometries.

Synthesis and Characterization of Metal Complexes

The Schiff base and other ligands derived from this compound are excellent candidates for forming stable coordination complexes with a variety of metal ions. The synthesis generally involves the reaction of the ligand with a metal salt in an appropriate solvent. irjse.inbendola.com

Transition Metal Complexes (e.g., Copper(II), Nickel(II) Chelates)

Transition metal complexes of Schiff bases derived from substituted salicylaldehydes have been widely investigated. nih.gov For ligands derived from this compound, complexes with metals like copper(II) and nickel(II) are commonly synthesized.

The general procedure involves mixing a methanolic or ethanolic solution of the ligand with a solution of the metal salt (e.g., copper(II) acetate, nickel(II) chloride) in a 2:1 ligand-to-metal molar ratio. acs.orgresearchgate.net The reaction often proceeds at room temperature or with gentle heating to yield the metal complex as a precipitate. acs.orgresearchgate.net

Characterization of these complexes includes:

Elemental Analysis: To confirm the stoichiometry of the complex, typically [M(L)₂].

Molar Conductance: Measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature. iosrjournals.org

Infrared (IR) Spectroscopy: Coordination of the ligand to the metal ion is confirmed by shifts in the characteristic vibrational frequencies. A shift to lower frequency for the C=N band and a shift in the phenolic C-O band indicate coordination through the azomethine nitrogen and phenolic oxygen, respectively. nih.gov The appearance of new bands at lower frequencies can be attributed to M-N and M-O vibrations.

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques help in determining the geometry of the metal center. For instance, Cu(II) complexes often exhibit magnetic moments corresponding to one unpaired electron and show d-d transition bands in their electronic spectra, which are indicative of a square planar or distorted octahedral geometry. acs.org Nickel(II) complexes can be either diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). researchgate.net

Table 1: Spectroscopic Data for Typical Transition Metal Schiff Base Complexes
Complex TypeKey IR Vibrations (cm⁻¹)Electronic Spectra (d-d transitions)Magnetic Moment (B.M.)Proposed Geometry
Copper(II) Chelateν(C=N) shifts lower, ν(M-N) ~500, ν(M-O) ~450Broad band in 600-700 nm range~1.7-2.2Square Planar / Distorted Octahedral
Nickel(II) Chelateν(C=N) shifts lower, ν(M-N) ~510, ν(M-O) ~460Bands corresponding to transitions for specific geometryDiamagnetic or ~2.8-3.5Square Planar (diamagnetic) or Octahedral (paramagnetic)

Main Group Metal Complexes (e.g., Organotin(IV) Compounds)

Ligands derived from substituted salicylaldehydes also form stable complexes with main group metals, such as organotin(IV) compounds. While specific research on this compound derivatives is limited, studies on analogous thiosemicarbazone ligands from 5-bromosalicylaldehyde provide significant insight. tandfonline.com

The synthesis of organotin(IV) complexes, such as [RSn(L)], typically involves reacting the ligand with an organotin(IV) chloride (e.g., RSnCl₃ or R₂SnCl₂) in methanol in the presence of a base like potassium hydroxide. tandfonline.comnih.gov The ligand usually acts as a dinegative, tridentate chelating agent, coordinating through the phenolic oxygen, azomethine nitrogen, and thiolate sulfur atoms. tandfonline.com

Characterization techniques are similar to those for transition metals, with the addition of ¹¹⁹Sn NMR spectroscopy . The chemical shift in ¹¹⁹Sn NMR is highly indicative of the coordination number of the tin atom. For instance, chemical shifts in the range expected for five-coordinate tin(IV) centers suggest a trigonal bipyramidal or square pyramidal geometry. tandfonline.comnih.gov

Structural Elucidation of Metal-Ligand Coordination

The definitive determination of the coordination geometry and molecular structure of these complexes is achieved through single-crystal X-ray diffraction analysis.

For Schiff bases derived from this compound, such as 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, X-ray analysis confirms the molecular geometry and intramolecular interactions. researchgate.net These studies often reveal a nearly planar structure with a strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which forms a stable six-membered ring. researchgate.netnih.gov This pre-organization of the donor atoms facilitates chelation upon reaction with a metal ion.

In the resulting metal complexes, the ligand typically coordinates in a bidentate fashion (κ²N:O) through the imine nitrogen and the deprotonated phenolate oxygen, forming a stable metallocycle. acs.org For complexes with a 1:2 metal-to-ligand ratio, such as [Cu(L)₂] or [Ni(L)₂], the two bidentate ligands arrange around the central metal ion. The resulting geometry is often a distorted square planar arrangement, as is common for many Cu(II) and Ni(II) Schiff base complexes. acs.orgresearchgate.net

Table 2: Crystallographic Data for an Analogous Schiff Base, 4-Bromo-2-[(phenylimino)methyl]phenol nih.gov
ParameterValue
Chemical FormulaC₁₃H₁₀BrNO
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)12.353 (3)
b (Å)4.5092 (9)
c (Å)19.778 (4)
Key FeatureIntramolecular O—H···N hydrogen bond forming an S(6) ring

Characterization of Coordination Geometries and Bonding Modes

While specific studies on the coordination complexes of this compound are not extensively documented, the coordination behavior can be inferred from related halogenated salicylaldehyde (B1680747) derivatives. Typically, salicylaldehyde and its derivatives act as bidentate ligands, coordinating to metal centers through the oxygen atoms of the hydroxyl and carbonyl groups.

In studies of ruthenium(II) polypyridyl complexes with various halogen-substituted salicylaldehydes, the central ruthenium atom consistently adopts a distorted octahedral coordination sphere. nih.govrsc.org In these complexes, the halogenated salicylaldehyde ligand binds to the ruthenium center, alongside other ligands like 2,2'-bipyridyl (bpy). nih.gov The bonding mode involves the deprotonation of the phenolic hydroxyl group, forming a strong metal-oxygen bond, while the aldehyde oxygen coordinates to the metal center. This chelation forms a stable six-membered ring, a common feature in the coordination chemistry of salicylaldehyde-type ligands.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to elucidate the electronic structure and bonding in such complexes. nih.gov These studies indicate that the lowest triplet states in these ruthenium complexes are described as 3MLCT (Metal-to-Ligand Charge Transfer) from the ruthenium center to the salicylaldehyde ligand. nih.govrsc.org

Influence of Halogenation on Coordination Chemistry

The presence of halogen atoms, specifically bromine and fluorine, on the salicylaldehyde ring significantly influences the physicochemical properties and reactivity of the resulting coordination complexes. Halogenation can impact the electronic properties of the ligand, which in turn affects the stability and reactivity of the metal complex.

The introduction of halogens into the phenyl ring is known to decrease drug metabolism, and halogen bonding has emerged as a powerful tool in the design of medicinal compounds. rsc.org In a series of Pd(II) complexes with halogen-substituted Schiff bases, the number and type of halogens were found to influence not only the chirality of the complexes but also their biological activity. rsc.org

Studies on Ru(II) polypyridyl complexes with mono- and di-halogenated salicylaldehyde ligands have revealed that dihalogenated ligands can lead to enhanced cytotoxicity in human cancer cells compared to their monohalogenated counterparts. nih.gov Furthermore, the type of halogen is also crucial, with bromine-containing complexes exhibiting the highest cytotoxicity in some cases. nih.gov This suggests that the electronic modifications induced by the halogens on the salicylaldehyde ligand play a critical role in the biological properties of the metal complexes.

Role in Crystal Engineering and Formation of Supramolecular Frameworks

This compound is a promising candidate for crystal engineering due to its capacity for a variety of non-covalent interactions, which are fundamental to the construction of supramolecular frameworks. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

The interplay of these non-covalent interactions is a key area of interest in the deliberate preparation of supramolecular assemblies. nih.gov Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, is increasingly recognized for its importance in crystal engineering. nih.govmdpi.comresearchgate.net In the case of this compound, both the bromine and fluorine atoms can potentially participate in halogen bonding.

The combination of hydrogen bonding, halogen bonding, and π-π stacking allows for the construction of complex supramolecular frameworks. The intentional coupling of halogen bonding and π-stacking is a recognized strategy in the design of functional materials. nih.gov The presence of multiple functional groups on this compound provides a versatile platform for the design and synthesis of novel crystalline materials with desired structural motifs and properties.

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 2 Hydroxybenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a principal computational tool for the study of substituted aromatic aldehydes, offering a favorable balance between accuracy and computational cost. DFT calculations are instrumental in elucidating a range of molecular properties for 4-Bromo-5-fluoro-2-hydroxybenzaldehyde, from its most stable three-dimensional arrangement to its electronic and spectroscopic features. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a reliable theoretical description of the molecule. nih.govresearchgate.net

Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of this compound involves geometry optimization, a process that seeks to find the most stable arrangement of its atoms in space, corresponding to a minimum on the potential energy surface. nih.gov For this molecule, a key conformational feature is the orientation of the hydroxyl and aldehyde groups relative to the benzene (B151609) ring and to each other. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen is a critical factor in stabilizing the planar conformation of the molecule.

Computational studies on analogous substituted salicylaldehydes have shown that the planarity of the molecule is energetically favorable. nih.gov The optimization process for this compound would similarly be expected to yield a planar structure. The presence of the bromine and fluorine atoms introduces steric and electronic perturbations that can subtly influence bond lengths and angles compared to the parent 2-hydroxybenzaldehyde molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterPredicted Value (Å or °)
C-Br Bond Length1.895
C-F Bond Length1.358
O-H Bond Length0.965
C=O Bond Length1.215
C-C-O-H Dihedral Angle~0
C-C-C=O Dihedral Angle~180

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential, Molecular Orbitals)

Understanding the electronic structure of this compound is crucial for predicting its reactivity. DFT calculations provide several avenues for this analysis.

Mulliken Charge Distribution: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the partial positive and negative charges on each atom. In this compound, the electronegative oxygen, fluorine, and bromine atoms are expected to carry partial negative charges, while the hydrogen and carbonyl carbon atoms will be partially positive. This charge distribution highlights the electrophilic and nucleophilic centers within the molecule. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. nih.govsciprofiles.com It provides a rich illustration of the charge distribution and is a valuable tool for predicting how the molecule will interact with other chemical species. For this compound, the MEP map would show regions of negative potential (typically colored red) around the carbonyl oxygen and the fluorine and bromine atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydroxyl and aldehyde hydrogens, highlighting their potential involvement in hydrogen bonding and interactions with nucleophiles. nih.govmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the aromatic ring and the hydroxyl group, while the LUMO is expected to be centered on the carbonyl group and the aromatic ring. nih.govsciprofiles.com

Table 2: Predicted Electronic Properties of this compound from DFT Calculations
PropertyPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap4.70

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Transitions)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted infrared (IR) and Raman spectra can be generated from these frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the O-H stretch, the C=O stretch of the aldehyde, C-H stretching and bending modes of the aromatic ring, and vibrations involving the C-Br and C-F bonds. nih.govnih.gov Theoretical spectra are often scaled by an empirical factor to improve agreement with experimental results. researchgate.net

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths can be compared with experimentally measured UV-Vis spectra to understand the electronic transitions occurring upon photoexcitation. researchgate.netmdpi.com

Molecular Dynamics Simulations to Explore Conformational Space

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and its interactions with a solvent environment. For a relatively rigid molecule like this compound, MD simulations can be used to study the dynamics of the intramolecular hydrogen bond and the subtle out-of-plane motions of the substituent groups. These simulations can provide insights into how the molecule behaves in a more realistic, solvated environment. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. While specific QSPR studies on this compound are not widely reported, the molecular descriptors calculated from DFT (such as HOMO-LUMO energies, dipole moment, and various quantum chemical parameters) can be used as inputs for developing such models. mdpi.com For a series of related benzaldehyde (B42025) derivatives, QSPR models could be developed to predict properties like solubility, boiling point, or even biological activity, based on their computed structural and electronic parameters.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as Schiff base formation or electrophilic aromatic substitution. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

By calculating the activation energies associated with these transition states, the feasibility and kinetics of different reaction pathways can be predicted. For instance, in the reaction of this compound with an amine to form a Schiff base, computational methods can elucidate the stepwise mechanism, including the initial nucleophilic attack, proton transfer steps, and the final dehydration to form the imine. nih.gov This level of mechanistic detail is often difficult to obtain through experimental means alone.

Advanced Applications As a Chemical Building Block in Specialized Areas

Precursor in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the aldehyde and hydroxyl groups, combined with the influence of the halogen substituents, makes 4-Bromo-5-fluoro-2-hydroxybenzaldehyde an ideal starting material for the construction of various heterocyclic systems.

Synthesis of Indazole Derivatives

Indazoles are a class of bicyclic heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. The synthesis of indazole derivatives often involves the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring. One common strategy for the synthesis of indazoles is the reaction of a suitably substituted benzaldehyde (B42025) with hydrazine (B178648) or its derivatives.

While direct synthesis of indazoles from this compound is plausible through condensation with hydrazine, a closely related and practical synthesis of indazoles has been developed using o-fluorobenzaldehydes and hydrazine. researchgate.net This method effectively eliminates the competitive Wolf-Kishner reduction that can occur with direct preparations from aldehydes. researchgate.net The presence of the ortho-hydroxyl group in this compound can influence the reaction pathway, potentially favoring cyclization. The bromo and fluoro substituents on the benzene ring are retained in the final indazole product, providing handles for further functionalization and modification of the molecule's biological and physical properties. A patent for the synthesis of the closely related 5-bromo-4-fluoro-1H-indazole highlights the importance of this structural motif. google.com

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines are another important class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities. The synthesis of quinazoline derivatives can be achieved through various synthetic routes, often involving the reaction of an ortho-amino benzaldehyde or a related derivative with a source of nitrogen and carbon.

While a direct synthesis of quinazolines from this compound is not explicitly detailed in the provided search results, the use of a structurally similar compound, 2-bromo-5-fluorobenzaldehyde, in the synthesis of quinazolinones has been reported. researchgate.net This suggests that this compound can serve as a valuable precursor for quinazoline synthesis. The general strategy would likely involve the conversion of the hydroxyl group to an amino group, followed by cyclization with a suitable reagent. The bromo and fluoro substituents would remain on the quinazoline core, allowing for the generation of a library of derivatives with potentially enhanced biological activities. The versatility of synthetic methods for quinazolines, including metal-catalyzed approaches, provides a broad toolkit for utilizing halogenated benzaldehydes in their construction. nih.govresearchgate.net

Integration into Fluorophore Design and Synthesis

The inherent electronic properties of the substituted benzene ring in this compound make it an attractive component in the design of fluorescent molecules.

Development of Novel Fluorescent Probes and Dyes for Chemical Sensing

Schiff base compounds, formed by the condensation of an aldehyde with a primary amine, are well-known for their fluorescent properties and their application as chemosensors. nih.govsemanticscholar.org The reaction of this compound with various amines can lead to the formation of Schiff bases with tunable fluorescence characteristics. The intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen can lead to excited-state intramolecular proton transfer (ESIPT), a phenomenon often associated with large Stokes shifts and distinct fluorescence properties.

The bromo and fluoro substituents can further modulate the electronic structure of the resulting fluorophore, influencing its absorption and emission wavelengths, quantum yield, and sensitivity towards specific analytes. These Schiff base derivatives have the potential to be used as fluorescent probes for the detection of metal ions, anions, and biologically relevant molecules. fxcsxb.comrsc.orgrsc.org The ease of synthesis and the ability to introduce a wide variety of functionalities through the amine component make this a versatile approach to the development of novel sensors.

Building Block for Macrocyclic and Supramolecular Architectures (e.g., Calixarenes and Related Scaffolds)

Macrocyclic compounds, such as calixarenes, are of great interest due to their ability to act as host molecules in supramolecular chemistry. Calixarenes are typically synthesized through the condensation of a phenol (B47542) with an aldehyde. wikipedia.org

A significant application of a structurally related compound, 5-bromo-2-hydroxybenzaldehyde, has been demonstrated in the synthesis of a C-5-bromo-2-hydroxyphenylcalix researchgate.net-2-methylresorcinarene. nih.gov This was achieved through the cyclocondensation of the benzaldehyde with 2-methylresorcinol (B147228) in the presence of an acid catalyst. nih.gov This precedent strongly suggests that this compound can be utilized in a similar manner to construct novel fluorinated and brominated calixarene-type macrocycles. The presence of the additional fluorine atom would be expected to impart unique properties to the resulting calixarene (B151959), such as altered solubility, modified cavity shape, and different host-guest binding capabilities. The synthesis of halogenated calix researchgate.netarenes is an active area of research, as these modifications provide entry points for further functionalization of the macrocyclic scaffold. researchgate.net

Contribution to the Development of Specialty Chemicals and Functional Materials

The diverse reactivity of this compound allows for its incorporation into a wide range of specialty chemicals and functional materials. The heterocyclic and macrocyclic structures synthesized from this building block, as discussed in the preceding sections, are themselves specialty chemicals with potential applications in various fields.

For instance, the indazole and quinazoline derivatives can be explored as active pharmaceutical ingredients (APIs) or as intermediates in their synthesis. The fluorescent Schiff bases can be incorporated into polymers or solid supports to create sensory materials. The calixarene derivatives can be used in separation science, as catalysts, or as components of molecular electronic devices. The presence of both bromine and fluorine atoms allows for orthogonal chemical modifications, further expanding the range of accessible functional materials. For example, the bromine atom can participate in cross-coupling reactions, while the fluorine atom can influence the material's thermal and chemical stability. The versatility of this building block makes it a valuable component in the toolbox of synthetic chemists working on the development of new materials with tailored properties.

Methodological Advancements in the Study and Handling of 4 Bromo 5 Fluoro 2 Hydroxybenzaldehyde

In-Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time without sample extraction is a significant advancement in process analytical technology (PAT). nih.gov In-situ spectroscopic methods provide continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. This allows for precise control over reaction conditions to optimize yield and minimize impurity formation. nih.gov

For reactions involving 4-Bromo-5-fluoro-2-hydroxybenzaldehyde, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. These vibrational spectroscopy methods can track changes in characteristic functional groups. For example, the consumption of the aldehyde group (C=O stretch) and the formation of a new functional group during a derivatization reaction can be monitored by observing changes in their respective spectral bands.

Key Research Findings:

Real-time Data Acquisition: Studies on similar organic syntheses have demonstrated that characteristic infrared and Raman bands can be used to track the decrease of reactants and the increase of products over time. nih.gov

Kinetic Profiling: By plotting the intensity of these characteristic peaks against time, a kinetic profile of the reaction can be generated. This information is crucial for understanding reaction rates, identifying potential bottlenecks, and determining the optimal reaction endpoint.

End-Point Determination: In-situ monitoring allows for the precise determination of when a reaction is complete, preventing the formation of degradation products from unnecessarily long reaction times or low yields from incomplete conversion.

Spectroscopic TechniqueMonitored Functional GroupTypical Application in SynthesisAdvantages
FTIR SpectroscopyAldehyde C=O stretch, Hydroxyl O-H stretchMonitoring the conversion of the aldehyde in derivatization reactions.High sensitivity to polar functional groups, provides rich structural information.
Raman SpectroscopyAromatic C=C stretch, C-Br stretchTracking changes to the aromatic ring and substituent groups.Less interference from solvents like water, excellent for aqueous reactions.
UV-Vis SpectroscopyChromophoric systemsMonitoring reactions that involve a change in conjugation or color.Simple instrumentation, suitable for quantitative analysis of specific components.

Microfluidic and Flow Chemistry Approaches for Synthesis and Derivatization

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers substantial advantages over traditional batch synthesis. arxiv.org These benefits are particularly relevant for reactions involving highly reactive intermediates or exothermic processes, which can be challenging to control on a large scale in batch reactors. beilstein-journals.org

The synthesis and derivatization of this compound can be significantly improved using microfluidic and flow chemistry systems. arxiv.org Aldol (B89426) reactions, for example, which are common for derivatizing aldehydes, are often exothermic and benefit from the superior heat transfer and precise temperature control offered by flow reactors, leading to higher selectivity and yield. beilstein-journals.org

Key Research Findings:

Enhanced Heat and Mass Transfer: Microreactors have a high surface-area-to-volume ratio, enabling rapid heat dissipation and efficient mixing, which leads to more uniform reaction conditions and fewer side products. arxiv.org

Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or unstable intermediates. This allows for the exploration of reaction conditions, such as high temperatures and pressures, that would be unsafe in batch processing. arxiv.org

Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using multiple reactors in parallel. This provides a more straightforward path from laboratory-scale synthesis to pilot-scale production with high reproducibility. beilstein-journals.org

ParameterBatch ChemistryFlow Chemistry
Reaction Time Hours to daysSeconds to minutes
Temperature Control Difficult, potential for hotspotsPrecise and uniform
Mixing Dependent on stirring efficiencyRapid and efficient diffusion mixing
Yield & Selectivity Variable, often lowerOften higher due to better control
Scalability Complex, requires re-optimizationStraightforward by extending run time

Automation and High-Throughput Techniques in Synthesis and Screening

The discovery of novel molecules for applications in medicine and materials science relies on the ability to synthesize and screen large libraries of compounds. Automation and high-throughput experimentation (HTE) have revolutionized this process. nih.govrsc.org These technologies enable the rapid synthesis of hundreds or thousands of derivatives from a core scaffold like this compound in a miniaturized format.

A key technology in this area is acoustic dispensing, which uses sound waves to transfer nanoliter volumes of reagents into multi-well plates (e.g., 1536-well plates). nih.gov This allows for the setup of a vast number of unique reactions using minimal material. For instance, a library of compounds could be generated by reacting this compound with a diverse set of reaction partners in a high-throughput manner. The resulting library can then be directly screened for biological activity or other desired properties without purification. rsc.org

Key Research Findings:

Miniaturization and Speed: Automated platforms allow for synthesis on a nanomole scale, drastically reducing reagent consumption and waste. nih.gov A plate of 1536 unique compounds can be synthesized and prepared for screening in less than a day. nih.gov

Integrated Synthesis and Screening: Modern platforms integrate the synthesis and screening steps. For example, a newly synthesized library of compounds can be directly subjected to biological assays like differential scanning fluorimetry (DSF) to identify binders to a protein target. rsc.org

Accelerated Discovery: This "on-the-fly" synthesis and screening approach accelerates the early drug discovery process by bypassing the time-consuming steps of isolating and purifying each individual compound. nih.gov

Impurity Profiling and Quantitative Analysis of Reaction Mixtures

Ensuring the purity of a chemical compound is critical, particularly in pharmaceutical applications. Impurity profiling is the process of identifying and quantifying all impurities present in a substance. Methodological advancements in analytical chemistry provide powerful tools for the comprehensive analysis of reaction mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the cornerstone of impurity analysis. This technique separates the components of a mixture based on their affinity for a stationary phase, allowing for the detection and quantification of the desired product as well as starting materials, by-products, and degradation products.

Key Research Findings:

High-Resolution Separation: Modern HPLC columns with smaller particle sizes provide superior resolution, enabling the separation of structurally similar impurities from the main compound.

Sensitive Detection: Techniques like UV-Vis diode array detection (DAD) and mass spectrometry allow for the detection of impurities at very low levels (parts per million). MS provides molecular weight information, which is crucial for identifying unknown impurities.

Analytical TechniqueInformation ProvidedApplication in Analysis
HPLC-UV/DADSeparation and quantification of components.Primary tool for determining the purity of the final product and quantifying known impurities.
LC-MSSeparation, quantification, and molecular weight of components.Identification of unknown by-products and intermediates by providing their mass.
Gas Chromatography (GC-MS)Separation and identification of volatile components.Analysis of residual solvents or volatile impurities.
Nuclear Magnetic Resonance (NMR)Detailed structural information.Structural elucidation of the main product and significant impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.

Future Research Directions and Emerging Paradigms in 4 Bromo 5 Fluoro 2 Hydroxybenzaldehyde Chemistry

Exploration of Novel Catalytic Transformations and Stereoselective Synthesis

The reactivity of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde is ripe for exploration with modern catalytic methods. The presence of a bromine atom is a key feature, offering a handle for a variety of palladium-catalyzed cross-coupling reactions. Future research will likely focus on leveraging this site for Suzuki, Stille, Kumada, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds, thereby creating a diverse library of complex derivatives. researchgate.netnih.govuwindsor.cayoutube.com The development of novel palladium complexes, particularly those with specialized ligands, could enhance catalytic efficiency and substrate scope for these transformations. researchgate.net

Furthermore, the aldehyde group is a prime target for asymmetric catalysis to introduce chirality. Future work could adapt established multicatalytic strategies, such as the asymmetric Michael/Stetter reaction previously applied to salicylaldehydes, to construct enantioenriched benzofuranone structures. nih.gov The development of chiral chromium, Lewis acid, or organocatalytic systems for the asymmetric allylation, arylation, or alkylation of the aldehyde functionality represents a significant avenue for creating stereochemically complex molecules. researchgate.netpsu.edu Additionally, transient directing group strategies could enable selective C–H functionalization at the ortho-position to the hydroxyl group, allowing for diverse modifications such as arylation, halogenation, and amidation without the need for pre-installed directing groups. acs.org

Biocatalysis also presents a promising frontier. The use of engineered enzymes, such as flavin-dependent halogenases, could offer highly selective and asymmetric methods for the halogenation or modification of the aromatic ring under mild conditions. nih.gov

Table 1: Potential Catalytic Transformations for this compound
Reaction TypeTarget Functional GroupPotential Reagents/CatalystsExpected Outcome
Suzuki CouplingC-BrArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Baseα-Aryl derivative
Stille CouplingC-BrOrganostannanes, Pd catalystα-Aryl/Alkenyl derivative
Asymmetric Aldol (B89426)C=OChiral catalysts, Ketones/AldehydesChiral β-hydroxy carbonyl compound
Asymmetric AllylationC=OChiral Cr or B complexes, Allylating agentsChiral homoallylic alcohol
C-H FunctionalizationC-H (ortho to -OH)Pd(II) or Ir(III) catalysts, Transient directing groupsortho-Arylated/Amidated product

Development of Sustainable and Green Synthetic Routes

In line with the growing emphasis on environmental stewardship, a major future research direction is the development of green and sustainable methods for the synthesis and derivatization of this compound. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

One-pot and tandem reactions are particularly attractive as they reduce the need for intermediate purification steps, saving time, solvents, and resources. liberty.edurug.nlresearchgate.net Future research could focus on designing multi-step sequences, such as a reduction followed by a cross-coupling, that can be performed in a single reaction vessel to generate complex derivatives efficiently. rug.nlresearchgate.net

The exploration of alternative reaction media and energy sources is another critical area. Mechanochemical methods, which use grinding instead of bulk solvents, and reactions conducted in water could significantly reduce the environmental footprint of synthetic processes. nih.gov Biocatalytic approaches, using enzymes from sources like vegetable wastes, offer a green alternative for specific transformations, such as the reduction of the aldehyde group to an alcohol, avoiding the use of heavy metal reagents. scielo.org.mx

Furthermore, the integration of continuous flow chemistry promises to enhance the safety, efficiency, and scalability of synthesis. nih.gov Developing a flow process for the synthesis of this compound or its derivatives could allow for precise control over reaction parameters, leading to higher yields and purity while minimizing reactor volume and potential hazards. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches
Green Chemistry PrincipleConventional ApproachFuture Green Approach
Waste PreventionMulti-step synthesis with isolation of intermediatesOne-pot tandem reactions
Safer SolventsUse of volatile organic compounds (e.g., benzene (B151609), toluene)Water as a solvent, solvent-free mechanochemistry
Energy EfficiencyHigh-temperature refluxBiocatalysis at ambient temperature, flow chemistry with efficient heat transfer
Atom EconomyUse of stoichiometric reagentsCatalytic cycles (e.g., Pd-catalyzed couplings)
Safer ChemistryUse of hazardous reagents (e.g., heavy metal hydrides)Biocatalytic reductions, enzymatic halogenation

Advanced Functional Material Development Through Derivative Functionalization

The unique combination of functional groups in this compound makes it an excellent scaffold for the creation of advanced functional materials. A significant area of future research will be the synthesis of its derivatives and their incorporation into polymers and chemosensors.

Schiff base compounds, formed by the condensation of the aldehyde with primary amines, are a particularly promising class of derivatives. rsc.orgsemanticscholar.orgnih.govfxcsxb.com Salicylaldehyde-based Schiff bases are well-known for their ability to act as fluorescent chemosensors for metal ions. rsc.orgsemanticscholar.orgnih.gov Future work will likely involve synthesizing novel Schiff bases from this compound and various amines to create highly selective and sensitive fluorescent "turn-on" probes for detecting specific metal ions, such as Al³⁺ or Zn²⁺, in biological and environmental samples. rsc.orgnih.gov The electronic properties of the bromo and fluoro substituents can be exploited to fine-tune the photophysical response of these sensors.

In the realm of polymer science, this compound can be used as a functional monomer. For instance, it could be converted into a methacrylate (B99206) derivative and used in Polymerization-Induced Self-Assembly (PISA) to create well-defined nano-objects like spheres, worms, or vesicles. rsc.org The salicylaldehyde (B1680747) units within the polymer core could then be used for post-polymerization modification, such as cross-linking or the introduction of fluorescent properties through reactions with agents like hydrazine (B178648). rsc.org Other avenues include the synthesis of novel aromatic polymers, such as poly(thioether-ketone)s or polysulfenamides, where the unique electronic and solubility characteristics imparted by the halogen and hydroxyl groups could lead to materials with interesting electrochromic or biodegradable properties. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

The paradigm of chemical synthesis and materials discovery is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). This emerging field holds immense potential for accelerating research related to this compound.

Future research will increasingly employ ML models to predict the reactivity and regioselectivity of this polysubstituted aromatic ring. nih.govrsc.org For instance, algorithms can be trained on large datasets of electrophilic aromatic substitution reactions to predict the most likely site of further functionalization, guiding synthetic efforts and reducing trial-and-error experimentation. nih.govrsc.org Similarly, ML can predict the outcomes of C-H functionalization reactions or the efficiency of different catalytic systems. rsc.orgnih.govacs.org

Beyond predicting reactivity, generative AI models can be used to design novel derivatives of this compound with specific, desired properties. rsc.org By learning the relationship between chemical structure and function, these models can propose new molecules for applications such as fluorescent sensors or polymer building blocks. ML algorithms can also be used to design optimal catalysts for specific transformations, such as enantioselective C-H activation, accelerating the discovery of new synthetic methodologies. rsc.orgaiche.org

Finally, AI can be integrated into the entire synthesis planning process. Computer-aided synthesis planning tools can devise multi-step synthetic routes to complex target molecules starting from this compound, optimizing for factors like cost, yield, and sustainability. researchgate.netacs.org This synergy between computational prediction and experimental validation represents a powerful new paradigm for chemical research.

Table 3: Applications of AI/ML in this compound Chemistry
AI/ML ApplicationSpecific TaskPotential Impact
Reactivity PredictionPredict regioselectivity of electrophilic substitution or C-H functionalizationReduces experimental optimization; guides synthetic strategy
Catalyst DesignIdentify optimal ligands for palladium-catalyzed cross-couplingAccelerates development of more efficient and selective catalysts
Generative DesignPropose novel Schiff base structures for ion sensingExpands the chemical space for new functional materials
Synthesis PlanningDevelop optimized, multi-step routes to complex derivativesIncreases overall efficiency and sustainability of synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature, solvent selection, and inert atmosphere to minimize side reactions. For example, using dry solvents under nitrogen/argon prevents hydrolysis of sensitive intermediates. Stepwise bromination and fluorination, followed by aldehyde protection/deprotection, can enhance regioselectivity. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitoring reactions with TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and functional groups (e.g., aldehyde proton at ~10 ppm, aromatic protons split by fluorine coupling).
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding involving hydroxyl groups). Use SHELXL for refinement and ORTEP-3 for visualization .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br and 19^{19}F signatures).

Q. How do the functional groups in this compound influence its reactivity?

  • Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) or oxidations to carboxylic acids. The hydroxyl group participates in hydrogen bonding, affecting solubility and coordination chemistry. Bromine and fluorine substituents direct electrophilic aromatic substitution (meta/para selectivity) and enhance stability against metabolic degradation. Reactivity can be modulated by protecting the aldehyde with acetals or the hydroxyl group with silyl ethers .

Q. What precautions are necessary when handling air- or moisture-sensitive intermediates in its synthesis?

  • Methodological Answer : Use Schlenk lines or gloveboxes for oxygen-sensitive steps. Store intermediates under inert gas (N2_2/Ar) and use anhydrous solvents (e.g., THF, DCM distilled over CaH2_2). Quench reactive intermediates (e.g., organometallic reagents) carefully with degassed methanol. Monitor reaction progress under inert conditions using in situ FTIR or Raman spectroscopy .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer : For low solubility in polar solvents, employ mixed-solvent systems (e.g., DMSO/water for recrystallization). Sonication or heating-cooling cycles may aid dissolution. For column chromatography, use gradients of dichloromethane/methanol or toluene/acetone. Lyophilization is effective for isolating hygroscopic compounds .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Validate NMR assignments using 19^{19}F-1^1H HOESY to probe spatial proximity. Compare DFT-calculated NMR chemical shifts (Gaussian, ORCA) with experimental data. For crystallography, ensure data collection at low temperature (100 K) to reduce thermal motion artifacts. Cross-validate with IR spectroscopy to confirm functional group conformations .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer :

  • Structural Analogues : Replace bromine with iodine for heavier atom effects in crystallography or introduce trifluoromethyl groups for enhanced lipophilicity (see 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde in ).
  • Bioisosteres : Substitute the hydroxyl group with methoxy or amino groups to modulate pharmacokinetics.
  • Fragment-Based Screening : Use the aldehyde as a warhead in covalent inhibitor design (e.g., targeting cysteine residues in enzymes). Validate binding via SPR or ITC .

Q. How do environmental factors (e.g., humidity, light) impact its stability in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Light Sensitivity : Store in amber vials; monitor degradation via UV-Vis spectroscopy.
  • Humidity : Use desiccants (silica gel) and characterize hygroscopicity by dynamic vapor sorption (DVS).
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds. For labile aldehydes, convert to stable imines or oximes for storage .

Q. What computational methods are suitable for predicting its reactivity in catalytic cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ADF to model transition states for Suzuki-Miyaura couplings (e.g., Pd-catalyzed aryl bromide coupling).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction rates.
  • Docking Studies : Predict interactions with catalytic sites (e.g., Pd(PPh3_3)4_4) using AutoDock Vina .

Q. How to troubleshoot low yields in Ullmann-type couplings involving the bromine substituent?

  • Methodological Answer : Optimize catalyst systems (e.g., CuI/1,10-phenanthroline vs. Pd2_2(dba)3_3/Xantphos). Increase reaction temperature (80–120°C) in high-boiling solvents (DMF, NMP). Add KI to enhance halide exchange. Monitor for protodehalogenation byproducts via GC-MS. Use microwave irradiation to reduce reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.